N-(2,2-diethoxyethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
Description
Properties
IUPAC Name |
N-(2,2-diethoxyethyl)-3-ethyltriazolo[4,5-d]pyrimidin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N6O2/c1-4-18-12-10(16-17-18)11(14-8-15-12)13-7-9(19-5-2)20-6-3/h8-9H,4-7H2,1-3H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYQZTKRAFXLPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=NC(=C2N=N1)NCC(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-diethoxyethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-diethoxyethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various alkyl or aryl groups into the triazolopyrimidine ring.
Scientific Research Applications
N-(2,2-diethoxyethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2,2-diethoxyethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Triazolopyrimidine derivatives are tailored by modifying substituents at positions 3, 5, and 6. Below is a comparative analysis:
Key Observations:
- Position 3 : Ethyl (moderate bulk) vs. benzyl (higher lipophilicity) vs. cyclopentenyl (rigidity).
- Position 5 : Chloro (inert) vs. propylthio (electron-rich sulfur).
- Position 7 : Diethoxyethyl (hydrophilic) vs. aryl (planar, π-π interactions) vs. heterocyclic amines (target-specific binding).
Pharmacological and Physicochemical Properties
- Solubility : Diethoxyethyl and piperazinyl groups enhance aqueous solubility compared to benzyl or aryl analogs .
- Metabolic Stability: Fluorinated () and ethoxy-substituted derivatives resist oxidative degradation better than non-halogenated analogs .
- Target Affinity: Benzyl and propylthio groups () favor interactions with hydrophobic enzyme pockets (e.g., kinases). Diethoxyethyl’s flexibility may suit G-protein-coupled receptors (e.g., cannabinoid receptors in ) .
Biological Activity
N-(2,2-diethoxyethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a compound of considerable interest due to its potential biological activities, particularly in the fields of oncology and neurodegenerative diseases. This article explores its biological activity based on diverse sources, including structure-activity relationships (SAR), in vitro studies, and case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C12H20N6O2
- Molecular Weight : 280.3262 g/mol
- CAS Number : 899730-24-6
Research indicates that compounds within the triazolo[4,5-d]pyrimidine class exhibit various mechanisms of action, primarily targeting cellular pathways involved in cancer proliferation and neuroprotection. The compound's biological activity is often linked to its ability to interact with microtubules and influence cell cycle regulation.
Anticancer Activity
Numerous studies have evaluated the anticancer properties of triazolo derivatives. For instance:
- Cell Lines Tested : MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).
- Findings : Significant antiproliferative effects were observed, with some derivatives inducing apoptosis and cell cycle arrest at the G2/M phase. Notably, compounds similar to this compound showed IC50 values in the low micromolar range against these cancer cell lines .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | MCF-7 | 3.91 | Tubulin polymerization inhibitor |
| Compound 2 | HCT-116 | 0.53 | Induces apoptosis via ERK signaling pathway |
| N-(2,2-diethoxyethyl)-3-ethyl... | MGC-803 | TBD | Potentially affects microtubule dynamics |
Neuroprotective Effects
In addition to anticancer properties, triazolopyrimidine derivatives have been investigated for their potential neuroprotective effects:
- Mechanism : Some studies suggest that these compounds can stabilize microtubules in neuronal cells, which may be beneficial in treating neurodegenerative diseases. They have shown promise in reducing axonal dystrophy and amyloid-beta plaque deposition in transgenic mouse models .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at specific positions on the triazolo-pyrimidine ring can significantly influence biological activity:
- Position C6 and C7 Modifications : The nature of substituents at these positions can determine whether a compound promotes microtubule stabilization or disrupts microtubule integrity.
- Fragment Linkage : Variations in the fragment linked at C7 can enhance or reduce activity against cancer cell lines .
Case Studies
Several case studies have highlighted the efficacy of triazolo derivatives in clinical settings:
- Study on Anticancer Efficacy : A recent study demonstrated that a derivative similar to N-(2,2-diethoxyethyl)-3-ethyl exhibited significant tumor growth inhibition in vivo models.
- Neurodegenerative Disease Model : In a tauopathy model, compounds were shown to decrease tau-related pathology effectively.
Q & A
Q. Optimization Strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reactivity and solubility of intermediates .
- Temperature control : Maintain 70–100°C for cyclization steps to balance reaction rate and byproduct formation .
- Purification : Use column chromatography (silica gel, ethyl acetate/petroleum ether gradients) or recrystallization for high-purity yields .
(Basic) Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
Methodological Answer:
Critical characterization techniques include:
| Technique | Key Spectral Markers | Purpose |
|---|---|---|
| ¹H/¹³C NMR | - Triazole proton (δ 8.0–9.0 ppm) - Diethoxyethyl CH₂ groups (δ 3.5–4.5 ppm) - Ethyl group splitting patterns | Confirm core structure and substituents |
| HRMS | Exact mass matching molecular formula (e.g., C₁₄H₂₂N₆O₂) | Verify molecular integrity |
| IR Spectroscopy | - N-H stretches (3200–3400 cm⁻¹) - C=N/C-O stretches (1650–1750 cm⁻¹) | Identify functional groups |
Note : Cross-validate data with X-ray crystallography if crystalline derivatives are available .
(Advanced) How should researchers design biological activity assays for this compound, and what controls are essential?
Methodological Answer:
Assay Design :
- Target selection : Prioritize enzymes/receptors with known interactions with triazolo-pyrimidines (e.g., kinases, DNA topoisomerases) .
- Dose-response curves : Test concentrations from 1 nM–100 μM to determine IC₅₀ values .
- Cell-based assays : Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity studies, with cisplatin as a positive control .
Q. Essential Controls :
- Solvent controls (DMSO/ethanol) to rule out vehicle effects.
- Reference compounds (e.g., known kinase inhibitors) for activity benchmarking .
(Advanced) How can researchers resolve contradictions in reported biological activity data for triazolo-pyrimidine analogs?
Methodological Answer:
Contradictions often arise from:
- Structural variations : Minor substituent changes (e.g., fluorine vs. methoxy groups) drastically alter target affinity .
- Assay conditions : pH, temperature, and ion concentration differences impact enzyme inhibition kinetics .
Q. Resolution Strategies :
- Side-by-side comparisons : Test analogs under identical conditions .
- Structural analysis : Use computational docking to identify binding mode variations .
- Purity validation : Ensure ≥95% purity via HPLC to exclude impurities as confounding factors .
(Advanced) What strategies improve solubility and bioavailability without altering the core pharmacophore?
Methodological Answer:
Functionalization Approaches :
- Prodrug synthesis : Introduce hydrolyzable groups (e.g., acetylated diethoxyethyl) for enhanced aqueous solubility .
- Salt formation : Use hydrochloride or sulfate salts to improve dissolution rates .
Q. Formulation Optimization :
- Nanocarriers : Encapsulate in liposomes or polymeric nanoparticles to bypass solubility limitations .
(Advanced) What computational methods predict binding affinity with enzyme targets?
Methodological Answer:
Key Methods :
- Molecular docking (AutoDock/Vina) : Screen against PDB-deposited enzyme structures (e.g., EGFR kinase) to identify binding poses .
- MD simulations (GROMACS) : Simulate ligand-protein interactions over 50–100 ns to assess stability .
- QSAR models : Train using datasets of triazolo-pyrimidine analogs to predict activity trends .
Validation : Cross-check with experimental IC₅₀ values from enzymatic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
